ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H10N2O3. It is a derivative of pyrazole, a class of heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by formylation to introduce the formyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of substituted pyrazoles or other derivatives.
Scientific Research Applications
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is similar to other pyrazole derivatives, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. These compounds share the pyrazole core structure but differ in the functional groups attached to the ring. The presence of the formyl group in this compound gives it unique chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
ethyl 5-formyl-1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITOHXVZPBFYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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